![molecular formula C14H12N2O6 B1266988 1,2-Bis(4-nitrophenoxy)ethane CAS No. 14467-69-7](/img/structure/B1266988.png)
1,2-Bis(4-nitrophenoxy)ethane
Overview
Description
“1,2-Bis(4-nitrophenoxy)ethane” is a chemical compound with the linear formula C14H12N2O6 . It has a molecular weight of 304.262 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “1,2-Bis(4-nitrophenoxy)ethane” and its derivatives has been investigated in several studies . One study reported the synthesis of a dinitro derivative of bibenzyl by a unique method of oxidation . Another study reported the synthesis of thermally and mechanically improved polyurethane-urea elastomers using novel diamines as chain extenders .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(4-nitrophenoxy)ethane” has been analyzed in several studies . The molecule contains a total of 35 bonds, including 23 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 nitro groups (aromatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The chemical reactions of “1,2-Bis(4-nitrophenoxy)ethane” have been studied . The mechanism and kinetics of the ·OH-initiated atmospheric reaction of this compound have been investigated by combined quantum chemical calculations and kinetics modeling .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Bis(4-nitrophenoxy)ethane” have been analyzed . The compound has a molecular weight of 304.262 and a linear formula of C14H12N2O6 .
Scientific Research Applications
Synthesis of Ethylene Dianiline Derivatives
1,2-Bis(4-nitrophenoxy)ethane: is used as a precursor in the synthesis of 4,4’-(ethane-1,2-diyl)dianiline (EDA), a compound with significant applications in polymer science and material engineering . The novel synthesis method using a fish tank aerator presents an innovative approach to producing EDA, which is a critical component in the manufacture of certain plastics and resins.
Catalytic Reduction Studies
The compound serves as a model substance for studying catalytic reduction processes. Researchers compare different reduction methods, such as using hydrazine hydrate or hydrogen gas with Raney Nickel, to convert 1,2-Bis(4-nitrophenoxy)ethane to EDA . These studies are vital for understanding reaction mechanisms and optimizing industrial chemical processes.
Biological Activity Exploration
Bibenzyl derivatives, to which 1,2-Bis(4-nitrophenoxy)ethane is structurally related, exhibit a range of biological activities. They are explored for their potential as cytotoxic agents, antimitotic agents, and neuroprotective agents, among others . This compound could serve as a starting point for the development of new pharmaceuticals targeting various diseases.
Electronic Industry Applications
In the electronic industry, derivatives of 1,2-Bis(4-nitrophenoxy)ethane are investigated for their utility in fabricating molecular electronic devices, electrochromic polymers, scintillation materials, and flame retardants . The compound’s structural properties make it suitable for these advanced technological applications.
Antioxidant and Antiproliferative Agent Development
Research indicates that bibenzyl compounds, related to 1,2-Bis(4-nitrophenoxy)ethane , have antioxidant and antiproliferative properties. These properties are beneficial in developing treatments for conditions like cancer, where controlling cell growth and protecting cells from oxidative stress are crucial .
Neurodegenerative Disease Treatment
The neuroprotective effects of bibenzyl derivatives suggest that 1,2-Bis(4-nitrophenoxy)ethane could be used in creating treatments for neurodegenerative diseases such as Parkinson’s disease. Its potential to protect retinal cells also opens avenues for research in eye health .
Cosmetic Industry Uses
As a tyrosinase inhibitor, 1,2-Bis(4-nitrophenoxy)ethane and its derivatives could be used in the cosmetic industry for skin whitening products. The compound’s ability to inhibit enzyme activity that leads to pigmentation is of particular interest for developing new skincare formulations .
Agronomic and Pesticide Applications
Bibenzyl derivatives are used in agriculture as antifungals and antiprotozoals. Given the structural similarity, 1,2-Bis(4-nitrophenoxy)ethane could be explored for its efficacy in protecting crops from fungal and protozoal infections, contributing to safer and more sustainable farming practices .
Mechanism of Action
Mode of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may undergo various chemical reactions to form other compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it may be involved in various chemical reactions, potentially affecting multiple biochemical pathways.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to synthesize.
Safety and Hazards
The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .
properties
IUPAC Name |
1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNVEKKAEPFSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932378 | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-nitrophenoxy)ethane | |
CAS RN |
14467-69-7 | |
Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14467-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,2-bis(4-nitrophenoxy)ethane synthesized and what is its role in polyimide production?
A1: 1,2-bis(4-nitrophenoxy)ethane is synthesized through an aromatic nucleophilic substitution reaction. This involves reacting 1-fluoro-4-nitrobenzene with ethylene glycol []. The resulting dinitro compound is a crucial precursor in polyimide synthesis. It can be chemically or catalytically reduced to its corresponding diamine, 1,2-bis(4-aminophenoxy)ethane. This diamine is then polymerized with dianhydrides, such as 5,5′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-1,3-isobenzofuradione, to yield polyimides [].
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